4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile
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Overview
Description
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is an organic compound with the molecular formula C16H18N2O It is characterized by the presence of a benzyloxy group, a cyano group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. Common bases used in this reaction include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can affect various cellular pathways and processes, making this compound of interest in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1-cyclohexene: Similar in structure but lacks the benzyloxy group.
1-Benzyl-4-cyano-4-cyclohexylaminopiperidine: Contains a similar cyano group but has a different overall structure.
Phenyl 3-(benzyloxy)-4-cyano-5-isothiazolylcarbamate: Contains both benzyloxy and cyano groups but in a different arrangement.
Uniqueness
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is unique due to the combination of its benzyloxy and cyano groups attached to a cyclohexane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
101288-51-1 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(cyanomethyl)-4-phenylmethoxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H18N2O/c17-11-10-16(13-18)8-6-15(7-9-16)19-12-14-4-2-1-3-5-14/h1-5,15H,6-10,12H2 |
InChI Key |
HFPFLOSHMDHCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OCC2=CC=CC=C2)(CC#N)C#N |
Origin of Product |
United States |
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